molecular formula C23H21N3O3S3 B2472537 N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1098646-86-6

N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No. B2472537
CAS RN: 1098646-86-6
M. Wt: 483.62
InChI Key: LKRAGMPMZRURET-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl compounds are a class of heterocyclic organic compounds that possess a wide range of properties and applications . They are known to have optical properties, coordination properties, and electron acceptor properties . They are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .


Synthesis Analysis

The synthesis of similar compounds often involves a reaction between benzo[d]thiazol-2-amine and other compounds . For example, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen in high yield .


Molecular Structure Analysis

The structure of similar compounds is often analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve coupling substituted 2-amino benzothiazoles with other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed based on their IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

  • Heterocyclic Synthesis : Benzo[b]thiophen-2-yl-hydrazonoesters, related to the compound , have been used in the synthesis of various heterocyclic compounds like pyrazoles, isoxazoles, and pyrimidines. This showcases the compound's utility in developing diverse chemical structures, potentially useful in medicinal chemistry and material science (Mohareb et al., 2004).

  • Radiosynthesis for PET Tracers : Analogous compounds have been synthesized for potential use as PET (Positron Emission Tomography) tracers. This highlights the compound's relevance in diagnostic imaging, although the specific compound was not successful as a PET tracer (Liu et al., 2012).

  • Oxidative C–H Functionalization : N-(Pyridin-2-yl)benzo[d]thiazol-2-amines, similar in structure to the requested compound, have been synthesized via oxidative C–S bond formation. This application demonstrates the potential of such compounds in organic synthesis, particularly in metal-free approaches (Mariappan et al., 2016).

  • Antitumor Activity : Certain thiazole derivatives have shown significant antitumor effects, suggesting the relevance of such compounds in cancer research and potential therapeutic applications (Ostapiuk et al., 2017).

  • Stem Cell Research : Thiazole derivatives have been utilized in stem cell research, particularly in enhancing the generation of human induced pluripotent stem cells. This indicates the compound's potential in regenerative medicine and biological research (Ries et al., 2013).

  • Antimicrobial Evaluation : Thiazole-carboxamides have been evaluated for their antimicrobial properties, signifying their potential in developing new antibacterial and antifungal agents (Talupur et al., 2021).

  • Anticancer Evaluation : Another study showed that certain N-(benzo[d]thiazol-2-yl) derivatives possess anticancer activities, further reinforcing the compound's significance in cancer research (Senthilkumar et al., 2021).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with key proteins. For example, some compounds have shown inhibition of COX-1 and COX-2, which are key proteins involved in inflammation .

Safety and Hazards

The safety and hazards of similar compounds can vary. Some compounds have shown moderate toxicity against certain cell lines .

Future Directions

The future directions for research on similar compounds could involve further exploration of their anti-inflammatory properties, as well as their potential applications in treating various diseases .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-benzyl-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S3/c27-22(19-11-6-14-26(19)32(28,29)21-13-7-15-30-21)25(16-17-8-2-1-3-9-17)23-24-18-10-4-5-12-20(18)31-23/h1-5,7-10,12-13,15,19H,6,11,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRAGMPMZRURET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N(CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

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